molecular formula C22H25NO4S B2628321 1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 899217-56-2

1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2628321
CAS RN: 899217-56-2
M. Wt: 399.51
InChI Key: CJRBTPGHSSOCOF-UHFFFAOYSA-N
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Description

1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as BQS, is a chemical compound with potential applications in scientific research. It is a quinoline-based derivative that has been synthesized and studied for its various biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including compounds structurally related to "1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one", are recognized for their effectiveness as corrosion inhibitors. These derivatives form stable chelating complexes with metallic surfaces through coordination bonding, attributed to their high electron density and presence of polar substituents such as methoxy groups. This property makes them valuable in protecting metals from corrosion, especially in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Toxicological Effects and Environmental Impact

The toxicological effects of related compounds have been examined, focusing on their impact on marine biota and potential human concerns. Studies reveal that certain derivatives can cause environmental damage and pose risks to aquatic organisms due to their bioaccumulation potential. This highlights the importance of studying the environmental footprint of such compounds and developing safer alternatives (da Silva, Santos, Castro, & Rodrigues, 2021).

Bioactive Quinoxaline-Containing Sulfonamides

Research into bioactive quinoxaline-containing sulfonamides has uncovered a broad spectrum of pharmacological activities, enhancing their therapeutic potential. These compounds exhibit diverse biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer actions. This positions quinoxaline-linked sulfonamide hybrids as promising lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).

Environmental Safety and Biodegradation

The environmental safety and biodegradation pathways of related compounds such as ethyl tert-butyl ether (ETBE) have been extensively reviewed. Microorganisms capable of degrading such compounds aerobically have been identified, offering insights into their fate in soil and groundwater. This research aids in understanding the environmental impact of these chemicals and the potential for their bioremediation (Thornton et al., 2020).

properties

IUPAC Name

1-butyl-6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(22(24)19-14-16(5-2)7-12-20(19)23)28(25,26)18-10-8-17(27-3)9-11-18/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRBTPGHSSOCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-ethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

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